Lipophilicity (XLogP3-AA) Differentiates 2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide from Mono-Chloro Analog
The computed XLogP3-AA for 2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide is 4.3 . By comparison, the mono-chloro analog (2-[(4-aminophenyl)thio]-N-(3-chlorophenyl)-propanamide, CAS 899587-18-9) is predicted to have XLogP3-AA approximately 3.5–3.9, based on the contribution of chlorine substitution to logP (approximately +0.39 to +0.94 per chlorine atom depending on the system) [1]. This indicates that the 3,5-dichloro compound is significantly more lipophilic, which may favorably influence membrane permeability and intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | Mono-chloro analog (predicted XLogP3-AA ~3.5–3.9) |
| Quantified Difference | Δ ≈ 0.4–0.8 log units |
| Conditions | Computed via XLogP3-AA method for target; comparator estimated from logP contribution of aromatic chlorine. |
Why This Matters
Higher lipophilicity can be advantageous for crossing lipid bilayers, making the 3,5-dichloro variant potentially more suitable for intracellular target assays where passive membrane permeability is desired.
- [1] Chemistry StackExchange, LogP of halogen derivatives of aromatics and aliphatics explanation, chlorine increases logP contribution. View Source
